molecular formula C12H16N2O3 B14252141 Ethyl 4-(pyridin-4-ylformamido)butanoate CAS No. 393578-44-4

Ethyl 4-(pyridin-4-ylformamido)butanoate

Cat. No.: B14252141
CAS No.: 393578-44-4
M. Wt: 236.27 g/mol
InChI Key: ARTXLRPLUDCTQO-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-4-ylformamido)butanoate is a heterocyclic ester featuring a pyridine ring substituted at the 4-position with a formamido group linked to a butanoate ethyl ester. This compound is structurally characterized by:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and π-electron deficiency.
  • Formamido group (-NHCHO): Introduces hydrogen-bonding capability and polar interactions.
  • Butanoate ethyl ester: Enhances lipophilicity, influencing solubility and bioavailability.

Potential applications include medicinal chemistry (e.g., kinase inhibition or antimicrobial activity) due to the pyridine moiety’s prevalence in bioactive molecules.

Properties

CAS No.

393578-44-4

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 4-(pyridine-4-carbonylamino)butanoate

InChI

InChI=1S/C12H16N2O3/c1-2-17-11(15)4-3-7-14-12(16)10-5-8-13-9-6-10/h5-6,8-9H,2-4,7H2,1H3,(H,14,16)

InChI Key

ARTXLRPLUDCTQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC(=O)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(pyridin-4-ylformamido)butanoate typically involves the reaction of 4-aminopyridine with ethyl 4-bromobutanoate under suitable conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-4-ylformamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(pyridin-4-ylformamido)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(pyridin-4-ylformamido)butanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-(pyridin-4-ylformamido)butanoate with structurally related compounds from the evidence:

Compound Name Key Functional Groups Molecular Formula Key Spectral Features (IR/NMR) Reference
This compound (Target) Pyridin-4-yl, formamido, ethyl ester Likely C₁₂H₁₅N₂O₃ N-H stretch (~3300 cm⁻¹), C=O (~1700 cm⁻¹) N/A
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Pyridin-4-yl, two ketone groups C₁₁H₁₁NO₄ C=O stretches (~1750 cm⁻¹), pyridine ring C-H
Ethyl 4-((4-methoxyphenyl)amino)-2-methylene-4-(pyridin-3-yl)butanoate Pyridin-3-yl, methoxy, amine, alkene C₁₉H₂₃N₂O₃ N-H (~3350 cm⁻¹), C=C (~1650 cm⁻¹), C-O (~1250 cm⁻¹)
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Chloropyrimidine, benzoate ester C₁₃H₁₁ClN₂O₂ C-Cl (~750 cm⁻¹), aromatic C-H (~3100 cm⁻¹)

Key Observations :

  • The pyridine substituent position (4-yl vs. 3-yl) affects electronic properties and binding interactions. For example, pyridin-4-yl derivatives exhibit stronger axial symmetry in NMR spectra compared to 3-yl analogs .
  • Functional group diversity : The target compound’s formamido group distinguishes it from ketone-rich analogs (e.g., 2,4-dioxo derivatives), which may exhibit higher reactivity toward nucleophiles .

Insights :

  • Amide bond formation : The target compound may require coupling agents (e.g., EDC/HOBt) for formamido group installation, analogous to methods in .

Physicochemical and Spectral Properties

  • Solubility : The target compound’s ethyl ester and formamido groups balance polarity, likely granting moderate solubility in polar aprotic solvents (e.g., THF or DMF), similar to compounds in .
  • Spectral data :
    • IR : Expected N-H (formamido) and ester C=O stretches align with ranges observed in .
    • ¹H NMR : Pyridin-4-yl protons typically resonate as a singlet (δ ~8.5 ppm), while formamido NH appears as a broad peak (δ ~9-10 ppm) .

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